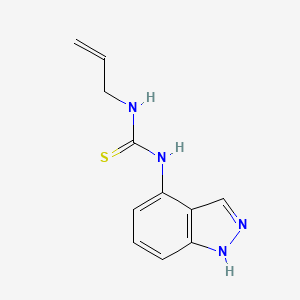

N-allyl-N'-(1H-indazol-4-yl)thiourea

Übersicht

Beschreibung

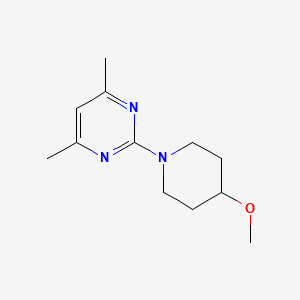

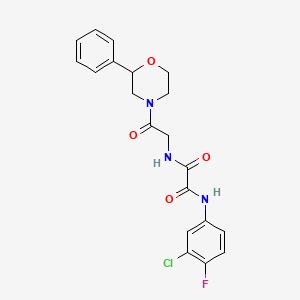

“N-allyl-N’-(1H-indazol-4-yl)thiourea” is a chemical compound with the molecular formula C11H12N4S . It belongs to the class of organic compounds known as thioureas .

Molecular Structure Analysis

The molecular structure of “N-allyl-N’-(1H-indazol-4-yl)thiourea” consists of an indazole ring attached to a thiourea group . The molecular weight of the compound is 232.3 .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

“N-allyl-N’-(1H-indazol-4-yl)thiourea” has garnered attention due to its potential antineoplastic properties. Researchers have synthesized related compounds and evaluated their efficacy against various cancer cell lines. For instance, Raffa et al. synthesized 3-amino-N-phenyl-1H-indazole-1-carboxamides and found that certain derivatives displayed carbonyl reductase inhibitory activities . Further investigations into the compound’s mechanism of action and its impact on specific cancer types are warranted.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

The compound cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) is structurally related to our target compound. Developed by Merck, MLi-2 serves as a highly potent drug-like molecule and acts as a selective LRRK2 inhibitor. LRRK2 inhibition is relevant for the treatment of Parkinson’s disease (PD) . Investigating the potential of “N-allyl-N’-(1H-indazol-4-yl)thiourea” in LRRK2-related pathways could yield valuable insights.

Other Medicinal Applications

Beyond cancer and neurodegenerative diseases, indazole derivatives have been studied for their potential as antihypertensive, antidepressant, anti-inflammatory, and antibacterial agents. Some recently marketed drugs even feature the indazole structural motif. Researchers continue to explore novel synthetic approaches to indazoles, including transition metal-catalyzed reactions and solvent-free conditions .

Synthetic Strategies

Efforts to develop efficient synthetic routes for indazoles have led to various strategies. Transition metal-catalyzed reactions, reductive cyclization, and metal-free approaches have been explored. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant has been reported . Investigating similar strategies for our compound could enhance its accessibility.

Zukünftige Richtungen

Indazole-containing compounds, such as “N-allyl-N’-(1H-indazol-4-yl)thiourea”, have potential for further exploration due to their wide range of biological activities . Future research could focus on elucidating the specific mechanisms of action and potential therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

1-(1H-indazol-4-yl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-2-6-12-11(16)14-9-4-3-5-10-8(9)7-13-15-10/h2-5,7H,1,6H2,(H,13,15)(H2,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHCUHXUEFPOPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320465 | |

| Record name | 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-allyl-N'-(1H-indazol-4-yl)thiourea | |

CAS RN |

685109-09-5 | |

| Record name | 1-(1H-indazol-4-yl)-3-prop-2-enylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

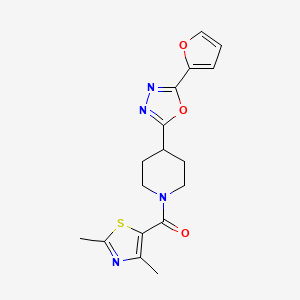

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)

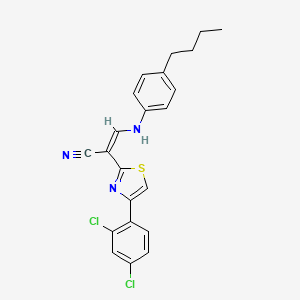

![6-[4-(1-Methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565250.png)

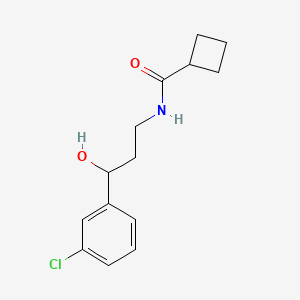

![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)